molecular formula C13H15F2NO B4586975 1-(2,5-difluorobenzoyl)azepane

1-(2,5-difluorobenzoyl)azepane

Cat. No.: B4586975
M. Wt: 239.26 g/mol
InChI Key: LSRJDOPDHPVZNY-UHFFFAOYSA-N
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Description

1-(2,5-Difluorobenzoyl)azepane is a heterocyclic organic compound featuring a seven-membered azepane ring linked to a 2,5-difluorobenzoyl moiety. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in the synthesis of novel antimicrobial agents. A 2018 study demonstrated its incorporation into a larger pyrazolone derivative (3-((benzo[d]thiazol-2-ylmethyl)amino)-1-(2,5-difluorobenzoyl)-4-(2-(4-(substituted)phenyl)hydrazono)-1H-pyrazol-5(4H)-one), which exhibited promising antimicrobial activity against bacterial and fungal strains . The 2,5-difluoro substitution on the benzoyl group is hypothesized to enhance electrophilicity and membrane permeability, critical for targeting microbial enzymes or cell walls.

Properties

IUPAC Name

azepan-1-yl-(2,5-difluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO/c14-10-5-6-12(15)11(9-10)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRJDOPDHPVZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs

1-[3-(2-Phenoxyethoxy)benzoyl]azepane

This analog replaces the 2,5-difluoro substituents with a bulkier 3-(2-phenoxyethoxy) group. Key differences include:

  • Molecular Weight : 339.43 g/mol (vs. ~253.26 g/mol for 1-(2,5-difluorobenzoyl)azepane) .
  • Activity : While antimicrobial data are unavailable for this analog, its structural modifications highlight the sensitivity of bioactivity to substituent size and polarity.
Diazepam (7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one)

Though pharmacologically distinct, diazepam shares a seven-membered nitrogen-containing ring (diazepine) and aromatic substituents. Key contrasts include:

  • Structure : Diazepam features a fused benzene-diazepine ring system with chloro, methyl, and phenyl groups, unlike the azepane-benzoyl scaffold of the target compound .
  • Activity : Diazepam is a central nervous system (CNS) depressant targeting GABA receptors, whereas this compound derivatives exhibit antimicrobial effects .
  • Safety Profile : Diazepam carries risks of dependence and toxicity (R61, R22, R68, R52/53) , while the target compound’s safety data remain under investigation.

Data Table: Key Properties of Compared Compounds

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
This compound Not reported C₁₃H₁₄F₂NO* ~253.26 2,5-difluorobenzoyl Antimicrobial
1-[3-(2-Phenoxyethoxy)benzoyl]azepane 881587-28-6 C₂₁H₂₅NO₃ 339.43 3-(2-phenoxyethoxy)benzoyl Not reported
Diazepam 439-14-5 C₁₆H₁₃ClN₂O 284.74 Chloro, methyl, phenyl CNS depressant

*Estimated based on structural analysis.

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., -F) : The 2,5-difluoro substitution likely enhances electrophilicity, improving interactions with microbial targets .
  • Bulky Substituents (e.g., phenoxyethoxy): May hinder membrane permeability or enzyme binding, though this requires empirical validation .
  • Chloro/Methyl Groups (e.g., diazepam) : Critical for GABA receptor binding but irrelevant to antimicrobial mechanisms, underscoring the role of substituent-target complementarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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